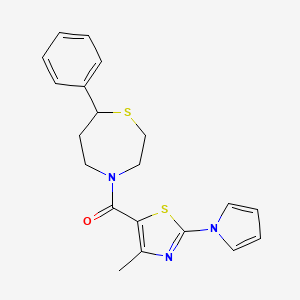
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a thiazepane moiety, which contribute to its biological activity. The presence of the pyrrole group is significant for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C_{16}H_{18}N_{2}S_{2} |
| Molecular Weight | 306.45 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit various cancer cell lines effectively. A study highlighted that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the Wnt/β-catenin signaling pathway .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression, such as carbonic anhydrases and lipoxygenases .
- Signal Pathway Modulation : It has been suggested that this compound can influence cellular signaling pathways that are crucial for cell growth and survival.
- Radical Scavenging Activity : Preliminary studies indicate potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including those structurally related to our compound. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and colorectal cancers. The most potent derivatives induced apoptosis through caspase activation and reduced cell viability significantly compared to control groups .
Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capacity of thiazole derivatives, revealing that compounds similar to this compound showed substantial radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. This suggests potential applications in preventing oxidative damage in biological systems .
Propiedades
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-15-18(26-20(21-15)23-10-5-6-11-23)19(24)22-12-9-17(25-14-13-22)16-7-3-2-4-8-16/h2-8,10-11,17H,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOMZVUAVOKMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













